molecular formula C13H11NO2 B1326237 6-(4-Methoxyphenyl)pyridine-3-carbaldehyde CAS No. 834884-62-7

6-(4-Methoxyphenyl)pyridine-3-carbaldehyde

Cat. No. B1326237
M. Wt: 213.23 g/mol
InChI Key: YZDVCIURBAJHKI-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)pyridine-3-carbaldehyde is a chemical compound with the CAS Number: 834884-62-7 . It has a molecular weight of 213.24 and its IUPAC name is 6-(4-methoxyphenyl)nicotinaldehyde . It is a solid in physical form .


Synthesis Analysis

A novel synthon 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b] pyridine-5-carbaldehyde was synthesized by a multistep process . Then Friedlander condensation of this synthon with reactive methylenes was performed to achieve interesting tricyclic .


Molecular Structure Analysis

The linear formula of 6-(4-Methoxyphenyl)pyridine-3-carbaldehyde is C13H11NO2 . More detailed molecular structure analysis might be available in the referenced papers .


Physical And Chemical Properties Analysis

6-(4-Methoxyphenyl)pyridine-3-carbaldehyde is a solid in physical form . It has a melting point range of 116 - 118 . The compound has a molecular weight of 213.24 .

Scientific Research Applications

Application in Organic Chemistry

“6-(4-Methoxyphenyl)pyridine-3-carbaldehyde” is a compound used in organic chemistry . It has a molecular weight of 213.24 and a melting point between 116 - 118 degrees Celsius .

Application in Antiproliferative Activity Research

This compound has been used in the synthesis of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines . These were prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions . The compounds were evaluated for their antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines . The most potent compounds displayed low micromolar GI 50 values .

Application in Fluorescence Properties Research

Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .

Application in Synthetic Protocols

The compound is used in the synthesis of a wide range of heterocyclic compounds using the Vilsmeier–Haack (V. H.) reagent . These derivatives act as excellent precursors having different aryl ring functionalities and could be used for the synthesis of a variety of heterocyclic scaffolds . The V. H. reagent, a versatile reagent in organic chemistry, is used to formylate various heterocyclic compounds of medicinal interest .

Application in Medicinal Chemistry

The carboxylate moieties of the compound can effectively cooperate as precursors for several multi-component reactions (MCR) including Strecker synthesis, Bucherer–Berg reaction and post-MCR cyclization . These have various pharmaceutical applications such as anti-tumor, anti-convulsant, anti-chitosomal and so on .

Application in Personal Protective Equipment

The compound is used in the production of personal protective equipment such as dust masks type N95, eyeshields, and gloves .

Application in Heterocyclic Compound Synthesis

The compound is used in the synthesis of a wide range of heterocyclic compounds using the Vilsmeier–Haack (V. H.) reagent . These derivatives act as excellent precursors having different aryl ring functionalities and could be used for the synthesis of a variety of heterocyclic scaffolds . The V. H. reagent, a versatile reagent in organic chemistry, is used to formylate various heterocyclic compounds of medicinal interest .

Application in Antiproliferative Activity Research

This compound has been used in the synthesis of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines . These were prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions . The compounds were evaluated for their antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines . The most potent compounds displayed low micromolar GI 50 values .

Application in Fluorescence Properties Research

Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .

Application in 2-Chloroquinoline-3-Carbaldehyde Synthesis

The compound is used in the synthesis of 2-chloroquinoline-3-carbaldehyde . This is a key intermediate in the synthesis of various biologically active quinoline derivatives .

Safety And Hazards

The safety information available indicates that 6-(4-Methoxyphenyl)pyridine-3-carbaldehyde has a GHS07 pictogram and a signal word of "Warning" . More detailed safety and hazard information might be available in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

6-(4-methoxyphenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-12-5-3-11(4-6-12)13-7-2-10(9-15)8-14-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDVCIURBAJHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)pyridine-3-carbaldehyde

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